1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methoxybenzyl)piperazine
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Overview
Description
1-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with methoxybenzodioxole and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common approach is the use of a palladium-catalyzed C-N cross-coupling reaction. This method allows for the formation of the piperazine ring with the desired substitutions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of advanced catalysts and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features.
Methoxyphenyl derivatives: Compounds with methoxy groups attached to a phenyl ring.
Uniqueness
1-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C21H26N2O4 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H26N2O4/c1-24-18-5-3-4-16(10-18)13-22-6-8-23(9-7-22)14-17-11-19(25-2)21-20(12-17)26-15-27-21/h3-5,10-12H,6-9,13-15H2,1-2H3 |
InChI Key |
MQQKZILVHNQLIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC4=C(C(=C3)OC)OCO4 |
Origin of Product |
United States |
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